P3′ Chirality Determines MMP-2/MMP-3 Selectivity
In the succinyl hydroxamate series where P1′ = (CH₂)₃Ph and P2′ = t-Bu, the chirality of the P3′ α‑substituted benzylic group (derived from this intermediate) is the dominant determinant of MMP-2 versus MMP-3 selectivity. The (R)‑configured P3′ diastereomer yields final compounds that are selective for MMP‑3, whereas the (S)‑configured diastereomer can reduce MMP‑3 selectivity by over three orders of magnitude [1]. This establishes the (2S,1′R) diastereomer as the required stereochemical form for MMP‑3‑selective programmes.
| Evidence Dimension | MMP-2/MMP-3 selectivity ratio dependence on P3′ chirality |
|---|---|
| Target Compound Data | MMP-3-selective (ratio in bold; MMP-2 IC₅₀ / MMP-3 IC₅₀ ≫ 1) when P3′ = (R)-α-substituted benzyl |
| Comparator Or Baseline | Non-selective or MMP-2-preferring when P3′ = (S)-α-substituted benzyl; selectivity ratio shift up to 1000-fold |
| Quantified Difference | Up to 1000-fold change in MMP-2/MMP-3 selectivity ratio upon inversion of P3′ stereochemistry |
| Conditions | Fluorogenic peptide substrate Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ assay; recombinant human MMP-3 and MMP-2 |
Why This Matters
Procurement of the incorrect diastereomer or a stereochemically undefined mixture can render the final inhibitor non‑selective, invalidating the entire medicinal chemistry campaign.
- [1] Fray, M.J.; Burslem, M.F.; Dickinson, R.P. Selectivity of inhibition of matrix metalloproteases MMP-3 and MMP-2 by succinyl hydroxamates and their carboxylic acid analogues is dependent on P3′ group chirality. Bioorg. Med. Chem. Lett. 2001, 11 (4), 567–570. View Source
